An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Propionate
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propionate (C₄H₈O₂), a carboxylic ester, is a colorless liquid characterized by a fruity, rum-like odor.[1] This comprehensive technical guide details the chemical and physical properties, structure, and key chemical reactions of methyl propionate. It provides tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its structure and reaction mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound is of interest.
Chemical Structure and Identification
Methyl propionate, also known as methyl propanoate, is the methyl ester of propanoic acid.[1] Its chemical structure is characterized by a propyl group attached to a carbonyl group, which is in turn bonded to a methoxy group.
Molecular Structure:
Caption: 2D Chemical Structure of Methyl Propionate.
Identifiers:
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IUPAC Name: Methyl propanoate[2]
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Synonyms: Methyl propionate, Propanoic acid, methyl ester[3]
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CAS Number: 554-12-1[3]
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Molecular Formula: C₄H₈O₂[3]
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InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N[3]
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SMILES: CCC(=O)OC[2]
Physicochemical Properties
Methyl propionate is a volatile and flammable liquid.[4] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties of Methyl Propionate
| Property | Value | Reference(s) |
| Molecular Weight | 88.11 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, rum-like | [1] |
| Density | 0.915 g/mL at 25 °C | [4][5] |
| Boiling Point | 79-80 °C at 760 mmHg | [1][4] |
| Melting Point | -88 °C | [1][4] |
| Refractive Index (n20/D) | 1.376 | [4][5] |
Table 2: Solubility and Partition Coefficient of Methyl Propionate
| Property | Value | Reference(s) |
| Water Solubility | 62.37 g/L at 25 °C | [2] |
| Solubility in Organic Solvents | Soluble in most organic solvents, miscible with ethanol and ether. | [2] |
| logP (Octanol/Water) | 0.8 | [4] |
Table 3: Safety and Flammability Data for Methyl Propionate
| Property | Value | Reference(s) |
| Flash Point | -2 °C (closed cup) | [2][6] |
| Autoignition Temperature | 467 °C | [7] |
| Explosive Limits in Air | 2.5 - 13% (v/v) | [4] |
| Vapor Density (air=1) | 3.0 | [8] |
| Vapor Pressure | 84 mmHg at 25 °C | [2] |
Spectroscopic Data
The following sections provide an overview of the characteristic spectroscopic data for methyl propionate, which are essential for its identification and structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of methyl propionate shows three distinct signals corresponding to the three different proton environments in the molecule.[7]
Table 4: ¹H NMR Spectral Data for Methyl Propionate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Singlet | 3H | -O-CH₃ |
| ~2.3 | Quartet | 2H | -CH₂ -C=O |
| ~1.1 | Triplet | 3H | CH₃ -CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of methyl propionate displays four signals, corresponding to the four unique carbon atoms in the molecule.[9]
Table 5: ¹³C NMR Spectral Data for Methyl Propionate
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C =O |
| ~51 | -O-C H₃ |
| ~27 | -C H₂-C=O |
| ~9 | C H₃-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of methyl propionate exhibits characteristic absorption bands for the ester functional group.[10]
Table 6: Key IR Absorption Bands for Methyl Propionate
| Wavenumber (cm⁻¹) | Vibration |
| ~1740 | C=O stretch (strong) |
| ~1180 | C-O stretch |
| 2880-2980 | C-H stretch (alkyl) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of methyl propionate shows a molecular ion peak and characteristic fragmentation patterns.[2]
Table 7: Major Peaks in the Mass Spectrum of Methyl Propionate
| m/z | Relative Intensity | Proposed Fragment |
| 88 | Moderate | [CH₃CH₂COOCH₃]⁺ (Molecular Ion) |
| 59 | Moderate | [COOCH₃]⁺ |
| 57 | High | [CH₃CH₂CO]⁺ |
| 29 | High | [CH₃CH₂]⁺ |
Experimental Protocols
Synthesis of Methyl Propionate via Fischer Esterification
This protocol describes the synthesis of methyl propionate from propionic acid and methanol using a sulfuric acid catalyst.[11][12]
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionic acid (1.0 mol) and methanol (1.2 mol).
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Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.
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Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle and continue for 2-3 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with 50 mL of water.
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Wash with 50 mL of 5% sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution).
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Wash with 50 mL of brine.
-
-
Drying and Purification:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
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Filter the drying agent and purify the crude methyl propionate by fractional distillation, collecting the fraction boiling at 79-80 °C.
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Caption: Experimental workflow for the synthesis of methyl propionate.
Analysis of Methyl Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of methyl propionate purity.[6]
Methodology:
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Sample Preparation: Dilute the synthesized methyl propionate in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
-
GC-MS System:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the prepared sample in split mode.
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Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
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Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 20 to 150.
-
-
-
Data Analysis: Identify the methyl propionate peak by its retention time and mass spectrum. Calculate the purity by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.
Key Chemical Reactions
Hydrolysis
Methyl propionate can be hydrolyzed to propionic acid and methanol under acidic or basic conditions.[13]
Caption: Hydrolysis of methyl propionate.
Condensation with Formaldehyde
Methyl propionate undergoes a condensation reaction with formaldehyde in the presence of a suitable catalyst to produce methyl methacrylate, an important monomer for polymer synthesis.[14]
Caption: Synthesis of methyl methacrylate from methyl propionate.
Applications
Methyl propionate is utilized in various industrial applications, including:
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Solvent: It serves as a solvent for cellulose nitrate, lacquers, paints, and varnishes.[1][4]
-
Flavoring Agent: Due to its fruity aroma, it is used as a flavoring agent in foods and fragrances.[4]
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Chemical Intermediate: It is a key raw material in the synthesis of other chemicals, most notably methyl methacrylate.[1][14]
Safety and Handling
Methyl propionate is a highly flammable liquid and should be handled with appropriate safety precautions.[4] It can cause irritation to the skin, eyes, and respiratory tract.[8] Store in a cool, well-ventilated area away from ignition sources.[4] Always use personal protective equipment, including safety goggles and gloves, when handling this chemical.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103483192A - High-yield separation method of methyl propionate-methanol-water system - Google Patents [patents.google.com]
- 6. Methyl propionate synthesis - chemicalbook [chemicalbook.com]
- 7. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. studylib.net [studylib.net]
- 12. uakron.edu [uakron.edu]
- 13. researchgate.net [researchgate.net]
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